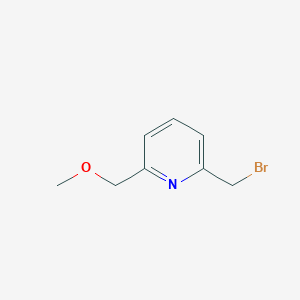

2-(Bromomethyl)-6-(methoxymethyl)pyridine

CAS No.: 442910-27-2

Cat. No.: VC8273871

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442910-27-2 |

|---|---|

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | 2-(bromomethyl)-6-(methoxymethyl)pyridine |

| Standard InChI | InChI=1S/C8H10BrNO/c1-11-6-8-4-2-3-7(5-9)10-8/h2-4H,5-6H2,1H3 |

| Standard InChI Key | GDDPRFKAYMZZEA-UHFFFAOYSA-N |

| SMILES | COCC1=NC(=CC=C1)CBr |

| Canonical SMILES | COCC1=NC(=CC=C1)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyridine core is functionalized with a bromomethyl (-CHBr) group at position 2 and a methoxymethyl (-CHOCH) group at position 6. This substitution pattern creates a sterically and electronically distinct framework, influencing its reactivity. The bromine atom’s electronegativity enhances the electrophilicity of the adjacent methyl group, while the methoxymethyl moiety contributes to solubility in polar solvents .

Physical Properties

Key physicochemical parameters include:

The absence of melting/boiling point data in available literature underscores the compound’s primary use as an intermediate rather than a standalone material . Its solubility in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) facilitates its use in cross-coupling reactions .

Synthesis and Reactivity

Reactivity Profile

-

Nucleophilic Substitution: The bromomethyl group undergoes facile substitution with amines, thiols, or alkoxides, enabling linkage to heterocycles or biomolecules.

-

Oxidation Sensitivity: The methoxymethyl group may degrade under strong acidic or oxidative conditions, necessitating inert reaction environments .

-

Cross-Coupling Potential: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could exploit the bromine as a leaving group for biaryl formation.

Applications in Pharmaceutical and Materials Research

Pharmaceutical Intermediates

The compound’s bifunctional reactivity positions it as a building block for serotonin (5-HT) receptor antagonists and dopamine modulators, akin to derivatives described in antiemetic drug syntheses . For instance, structural analogs like granisetron and ondansetron employ similar pyridine frameworks to achieve receptor binding .

Materials Science

In polymer chemistry, the bromine atom serves as an initiation site for atom transfer radical polymerization (ATRP), enabling the growth of polymer chains from the pyridine core. Such functionalized polymers find use in conductive materials or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume